l-Alanyl-l-glutamine
Overview
Description
L-Alanyl-L-Glutamine is a dipeptide consisting of alanine and glutamine. It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, it protects the gastrointestinal tract . In cell culture, it is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution .
Synthesis Analysis
L-Alanyl-L-Glutamine is mainly produced via chemical synthesis which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for its production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Molecular Structure Analysis
The molecular structure of L-Alanyl-L-Glutamine was distinguished from other forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis
In the body, L-Alanyl-L-Glutamine endogenously splits into two amino acids, alanine and glutamine . The released amino acids flow as nutrients into their respective body pools and are metabolized according to the needs of the organism .Physical And Chemical Properties Analysis
At room temperature with 1 atmosphere of pressure, L-Alanyl-L-Glutamine has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) . Also, glutamine does not withstand sterilization procedures, whereas alanyl-glutamine does .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Applied Microbiology and Biotechnology .
Summary of the Application
The production of l-Alanyl-l-glutamine (Ala-Gln) by immobilized Escherichia coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity .
Methods of Application
Four materials were selected as embedding medium for the whole cell entrapment of recombinant bacteria. Calcium alginate beads were found to be the most proper entrapment carrier for production of Ala-Gln . The temperature, pH, and repeatability of the immobilized cell were compared with free cells .
Results or Outcomes
The Ala-Gln by immobilization cell achieved the productivity of 2.79 mg/ (min*mL-CV) without intermittent time . Immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .
Mammalian Cell Culture Media
Specific Scientific Field
This application is related to Cell Biology and Biotechnology .
Summary of the Application
L-Alanyl-L-glutamine can be used as a substitute for glutamine in mammalian cell culture media. It is stable to heat-sterilization .
Methods of Application
L-Alanyl-L-glutamine is added to the cell culture media as a substitute for glutamine .
Results or Outcomes
It has been found that L-Alanyl-L-glutamine protects mice against the jejunal crypt depletion in the setting of dietary protein and fat deficiency .
Dietary Supplement
Specific Scientific Field
This application is related to Nutrition and Health Sciences .
Summary of the Application
As a dietary supplement, l-Alanyl-l-glutamine protects the gastrointestinal tract . It reduces bacterial translocation, thus reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .
Methods of Application
l-Alanyl-l-glutamine is consumed orally as a dietary supplement .
Results or Outcomes
The protective effect of l-Alanyl-l-glutamine has been observed in the gastrointestinal tract .
Parenteral Nutrition
Specific Scientific Field
This application falls under the field of Clinical Nutrition .
Summary of the Application
l-Alanyl-l-glutamine has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L). Also, glutamine does not withstand sterilization procedures, whereas alanyl-glutamine does. Alanyl-glutamine’s high solubility makes it valuable in parenteral nutrition .
Methods of Application
l-Alanyl-l-glutamine is used in parenteral nutrition, which is the feeding of nutritional products to a person intravenously, bypassing the usual process of eating and digestion .
Results or Outcomes
The use of l-Alanyl-l-glutamine in parenteral nutrition has been found to be beneficial due to its high solubility and stability .
Sports Health Care
Specific Scientific Field
This application is related to Sports Medicine and Nutrition .
Summary of the Application
l-Alanyl-l-glutamine is used in sports health care. It is a functional dipeptide with high water solubility, good thermal stability, and high bioavailability . It is beneficial for post-exercise recovery and rehabilitation .
Methods of Application
l-Alanyl-l-glutamine is consumed orally as a dietary supplement, especially before prolonged physical exercise .
Results or Outcomes
Preliminary evidence suggests that l-Alanyl-l-glutamine is more effective at increasing muscular glutamine content after supplementation than glutamine itself . It enhances electrolyte absorption and improves endurance .
Clinical Treatment
Specific Scientific Field
This application falls under the field of Clinical Medicine .
Summary of the Application
l-Alanyl-l-glutamine is widely used in clinical treatment . It plays an important role in maintaining intestinal function, promoting immune function, maintaining homeostasis of the internal environment, and improving the adaptability of the organism to stress .
Methods of Application
l-Alanyl-l-glutamine is administered as part of the treatment regimen .
Results or Outcomes
The supply of exogenous l-Alanyl-l-glutamine can be an important nutritional solution to reduce glutamine deficiency in vivo, and can be applied in clinical treatment .
Future Directions
The L-Alanyl-L-Glutamine market size, estimations, and forecasts are provided considering 2023 as the base year, with history and forecast data for the period from 2019 to 2030 . The supplementation with L-Glutamine and L-Alanyl-L-Glutamine changes biochemical parameters and jejunum morphophysiology in Type 1 Diabetic Wistar Rats .
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192658 | |
Record name | Alanylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |
Record name | Alanylglutamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19554 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Alanylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Alanyl-L-Glutamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
Record name | L-Alanyl-L-Glutamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
l-Alanyl-l-glutamine | |
CAS RN |
39537-23-0 | |
Record name | L-Alanyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylglutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanyl glutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alanylglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamine, L-alanyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANYL GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alanylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | Alanylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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